N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, with a 2-chlorophenyl group and a 4-fluorophenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the chlorination of 4-fluorobenzenesulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The sulfonyl chloride intermediate is then reacted with 2-chloroaniline in the presence of a base such as triethylamine or pyridine to form the desired acetamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(4-bromophenyl)sulfonyl]acetamide
- N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
- N-(2-chlorophenyl)-2-[(4-nitrophenyl)sulfonyl]acetamide
Uniqueness
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s stability, potency, and selectivity in various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c15-12-3-1-2-4-13(12)17-14(18)9-21(19,20)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENEJJZTYXCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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